Glycerol trivalerate

Catalog No.
S592745
CAS No.
620-68-8
M.F
C18H32O6
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerol trivalerate

CAS Number

620-68-8

Product Name

Glycerol trivalerate

IUPAC Name

2,3-di(pentanoyloxy)propyl pentanoate

Molecular Formula

C18H32O6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C18H32O6/c1-4-7-10-16(19)22-13-15(24-18(21)12-9-6-3)14-23-17(20)11-8-5-2/h15H,4-14H2,1-3H3

InChI Key

PZJLFHDNXGAZHU-UHFFFAOYSA-N

SMILES

CCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCC

Synonyms

Pentanoic acid, 1,2,3-propanetriyl ester; Glycerol Tripentanoate; Glycerol Trivalerate; Tripentanoin; Trivalerianin; Trivalerin

Canonical SMILES

CCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCC

Tripentanoin functions as an anaplesthetic compound in LC-FAODs. This means it bypasses the dysfunctional pathway for LCFAs by providing an alternative source of energy in the form of medium-chain fatty acids (MCFAs). MCFAs are readily absorbed and metabolized by the body, providing energy and preventing the complications associated with LCFAs. Clinical studies have shown that triheptanoin treatment in patients with LC-FAODs can:

  • Reduce the frequency and severity of clinical events, such as rhabdomyolysis and cardiomyopathy
  • Improve growth and development in children
  • Enhance overall clinical outcomes

Investigational Applications

While primarily used for LC-FAODs, triheptanoin is being investigated as a potential treatment for various other conditions with underlying energy deficiencies, including:

  • Pyruvate carboxylase deficiency (PCD): A metabolic disorder affecting oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle. Similar to LC-FAODs, triheptanoin might provide an alternative energy source and improve clinical outcomes
  • Non-alcoholic fatty liver disease (NAFLD): A chronic liver condition where fat accumulates in the liver. Studies suggest triheptanoin might improve liver function and reduce inflammation in animal models of NAFLD
  • Neurodegenerative diseases: Some neurodegenerative diseases, like Alzheimer's disease, are associated with impaired energy metabolism. Triheptanoin's potential to provide an alternative energy source is being explored in preclinical studies

Glycerol trivalerate is an ester formed from glycerol and valeric acid, characterized by its chemical formula C₁₈H₃₂O₆. It is a triester, meaning it has three ester groups derived from the reaction of glycerol with three molecules of valeric acid. This compound is recognized for its potential applications in various fields, including cosmetics, food, and pharmaceuticals due to its emulsifying properties and ability to enhance texture and stability in formulations.

  • Drug Delivery: Tripentanoin's triglyceride structure might prove useful as a carrier molecule for drug delivery systems [].
  • Biomedical Research: Studies suggest tripentanoin's derivatives might possess anticancer properties, but further research is needed [].
, allowing for continuous removal of water produced during esterification, thus driving the reaction to completion.
  • Enzymatic Synthesis: Utilizing lipases as biocatalysts can lead to milder reaction conditions and higher specificity, reducing by-products .
  • Microwave-Assisted Synthesis: This modern approach uses microwave energy to accelerate the esterification process, leading to shorter reaction times and improved yields.
  • Glycerol trivalerate exhibits several biological activities that make it relevant in various applications. It has been studied for its antimicrobial properties, which can be beneficial in preserving food products and in cosmetic formulations. Additionally, glycerol trivalerate may have biocompatibility, making it suitable for pharmaceutical applications such as drug delivery systems. Its structure allows it to interact with biological membranes, potentially enhancing the absorption of other compounds .

    Glycerol trivalerate can be synthesized through several methods:

    • Conventional Esterification: This method involves heating glycerol with valeric acid in the presence of an acid catalyst. The process typically requires elevated temperatures to facilitate the reaction.
    • Reactive Distillation: This technique combines distillation with

    Glycerol trivalerate finds diverse applications across multiple industries:

    • Cosmetics: Used as an emollient and emulsifier in creams and lotions.
    • Food Industry: Acts as a food additive for flavoring and preservation.
    • Pharmaceuticals: Utilized in formulations for drug delivery systems due to its biocompatibility.
    • Bioplastics: Serves as a plasticizer in biodegradable plastics .

    Studies on glycerol trivalerate's interactions with other compounds have shown promising results regarding its solubility and compatibility with various active ingredients in formulations. Its ability to enhance the solubility of hydrophobic compounds makes it valuable in pharmaceutical applications. Furthermore, research indicates that glycerol trivalerate can improve the stability of emulsions by reducing surface tension .

    Glycerol trivalerate shares structural similarities with other glycerol esters but possesses unique properties that differentiate it from them. Here are some comparable compounds:

    CompoundStructure TypeUnique Features
    Glycerol TristearateTriesterHigher melting point; used in food and cosmetics
    Glycerol TripalmitateTriesterSolid at room temperature; commonly used in food
    Glycerol MonostearateMonoesterActs as an emulsifier; lower viscosity
    Glycerol DiacetateDiesterMore volatile; used as a solvent

    Glycerol trivalerate stands out due to its specific fatty acid composition (valeric acid) which imparts distinct physical properties, making it particularly effective in applications requiring emulsification and stabilization .

    Traditional Esterification and Transesterification Approaches

    Glycerol trivalerate is primarily synthesized through esterification reactions between glycerol and valeric acid. The traditional batch process involves mixing glycerol and valeric acid in a reactor at elevated temperatures (around 150-200°C) for several hours. This approach, while effective, presents challenges in terms of reaction time, yield, and energy efficiency.

    A notable advancement in the esterification approach was developed using sulfated iron oxide as a green catalyst. This method achieved a maximal acid conversion of 85.5% at a reaction temperature of 453.15 K and a glycerol:valeric acid molar ratio of 5:3. The highest trivalerin selectivity of 74.89% was achieved using a 1:3 molar ratio (glycerol:valeric acid) after 6 hours with a catalyst loading of 13.0 g/L.

    Table 1: Optimal Conditions for Batch Production of Glycerol Trivalerate

    ParameterOptimal ValueEffect on Process
    Temperature453.15 KIncreases reaction rate and conversion
    Glycerol:Valeric Acid Ratio1:3Maximizes trivalerin selectivity
    Catalyst Loading13.0 g/LEnhances conversion efficiency
    Reaction Time6 hoursEnsures complete reaction
    Activation Energy26.7 kJ/molDetermines temperature sensitivity

    The esterification process can also be performed using different catalysts, with acid catalysts being particularly effective due to their ability to facilitate the protonation of the carboxyl group in valeric acid.

    Continuous Process Optimization (PFR, RD, RED)

    Continuous production processes represent a significant advancement over traditional batch methods, offering improved efficiency, consistency, and economic benefits. Three primary continuous technologies have been assessed for glycerol trivalerate production: Plug Flow Reactor (PFR), Reactive Distillation (RD), and Reactive-Extractive Distillation (RED).

    A comprehensive techno-economic assessment conducted using Aspen Plus V.14 and Aspen Process Economic Analyzer (APEA) compared these continuous routes with batch production. The analysis revealed that production of glycerol trivalerate via batch, PFR, and RD processes yields annual profits of 5.4, 5.78, and 9.2 million dollars respectively at a production capacity of approximately 5 kton/year.

    Table 2: Comparative Analysis of Production Technologies for Glycerol Trivalerate

    Production MethodAnnual Profit (M$)Capital CostOperating CostGlycerol Trivalerate Yield
    Batch Process5.40HigherHigherModerate
    PFR5.78ModerateModerateHigh
    RD9.20LowestLowestHighest

    The Reactive Distillation (RD) process emerged as the most economically advantageous option, providing the lowest capital cost, operating cost, equipment cost, and installed cost compared to batch and PFR processes. This economic superiority, coupled with high product yield, positions RD as the preferred technology for industrial-scale production of glycerol trivalerate.

    Kinetic Modeling and Reaction Mechanisms

    Understanding the kinetics and mechanisms of glycerol esterification is crucial for process optimization and scale-up. Several kinetic models have been applied to study the reaction, including pseudo-homogeneous, Eley-Rideal, and Langmuir-Hinshelwood models.

    For glycerol trivalerate synthesis, reaction kinetics have been estimated using values obtained from simulations of a Gibbs reactor in Aspen Plus at different temperatures. The relationship between the chemical equilibrium constant and the Arrhenius equation has been applied to estimate kinetics, with rate constants and activation energy for forward and reverse reactions determined through MATLAB's lsqcurvefit function.

    The Langmuir-Hinshelwood (L-H) dual-site model has shown particular efficacy in describing experimental data for glycerol esterification reactions. This model accounts for the adsorption of both reactants onto the catalyst surface before reaction, providing high agreement between experimental and calculated results.

    Table 3: Kinetic Parameters for Glycerol Trivalerate Synthesis

    ParameterValueMethod of Determination
    Activation Energy26.7 kJ/molPseudohomogeneous model
    Forward Rate ConstantVaries with temperatureArrhenius equation
    Reverse Rate ConstantVaries with temperatureEquilibrium relationship
    Reaction Order (Glycerol)First orderExperimental validation
    Reaction Order (Valeric Acid)First orderExperimental validation

    The reaction mechanism involves three sequential esterification steps, with each step producing water as a byproduct. The removal of water during the reaction is essential to shift the equilibrium toward product formation, which explains the enhanced efficiency observed in reactive distillation processes.

    Catalyst Selection and Efficiency in Industrial-Scale Production

    Catalyst selection significantly influences the efficiency, selectivity, and environmental impact of glycerol trivalerate production. Various catalysts have been investigated, with particular attention to their activity, selectivity, stability, and reusability.

    Sulfated iron oxide has emerged as an effective green catalyst for glycerol esterification with valeric acid. This catalyst demonstrated notable efficiency with a maximal acid conversion of 85.5% under optimized conditions. The catalyst's acidity plays a crucial role in facilitating the protonation of the carboxyl group, which is the rate-determining step in the esterification process.

    Another promising catalyst system involves partially tin-exchanged tungstophosphoric acid supported on montmorillonite K-10 (Sn-DTP/K-10). Studies have shown that partially exchanging the H+ ion of DTP with Sn (x = 1) increases the catalyst's acidity and enhances catalytic activity compared to the unmodified DTP/K-10 catalyst.

    Table 4: Comparison of Catalysts for Glycerol Esterification

    CatalystMaximum ConversionSelectivity to TrivalerateReusabilityEnvironmental Impact
    Sulfated Iron Oxide85.5%74.89%GoodLow (Green catalyst)
    Sn₁-DTP/K-10HighVariable with recyclingGood (4 cycles)Moderate
    Acid Catalysts (H₂SO₄)HighModeratePoorHigh
    Nanostructured Solid Acid CatalystsVariableVariableExcellentLow to Moderate

    Catalyst reusability is a critical factor in industrial applications. The Sn₁-DTP/K-10 catalyst has demonstrated good recyclability, maintaining glycerol conversion over four catalytic cycles, though with some decrease in the yield of trisubstituted products with each reuse.

    Nanostructured solid/liquid acid catalysts represent an innovative approach to glycerol esterification, offering enhanced surface area, tailored acidity, and improved stability. These catalysts can be designed to optimize the balance between Lewis and Brønsted acidity, which is crucial for achieving high selectivity toward trivalerate formation.

    Glycerol trivalerate serves as a fundamental substrate in lipase activity determinations and enzyme kinetic characterizations across multiple research applications [1]. The compound's molecular structure, consisting of three pentanoic acid chains esterified to a glycerol backbone with the molecular formula C₁₈H₃₂O₆ and molecular weight of 344.44 g/mol, provides an ideal substrate for studying enzyme-substrate interactions [2] [3]. Research has demonstrated that glycerol trivalerate functions effectively as a substrate to determine lipase activity in food science applications, particularly in cheese analysis [1].

    The enzymatic hydrolysis of glycerol trivalerate by various lipase enzymes has been extensively characterized through kinetic parameter determination [4] [5]. Studies utilizing porcine pancreas lipase have shown that the compound exhibits typical Michaelis-Menten kinetics when used as a substrate [5]. The enzyme-substrate interaction follows established kinetic principles, with researchers measuring initial reaction rates at varying substrate concentrations to determine maximum velocity (Vmax) and Michaelis constant (Km) values [6] [7].

    Electrochemical assay methods have been developed for lipase activity determination using glycerol trivalerate derivatives [5]. These novel approaches employ carbon paste electrodes modified with cobalt(II)phthalocyanine and multi-walled carbon nanotubes to detect the release of fatty acids during enzymatic hydrolysis [5]. The assays demonstrate linearity for lipase activity measurements across concentration ranges from 20 to 300 units per liter, with limits of detection as low as 7 units per liter [5].

    Enzyme ParameterValue RangeMeasurement Conditions
    Km (Michaelis Constant)0.29-0.77 mmol/LpH 7.0-9.0, 37°C
    Vmax (Maximum Velocity)Variable by enzyme sourceStandard assay conditions
    Optimal pH9.0Sodium borate buffer
    Reaction Time25-60 minutesTemperature controlled

    Research on adipose triglyceride lipase has revealed specific substrate preferences when utilizing glycerol trivalerate and related compounds [8]. The enzyme demonstrates stereospecific hydrolysis patterns, preferentially cleaving fatty acid esters at the sn-2 position of the glycerol backbone [8]. These findings contribute to understanding the regulatory mechanisms of cellular lipid metabolism and the role of specific lipases in triglyceride catabolism [8].

    Progress curve analysis methods have been applied to glycerol trivalerate-based enzyme studies, allowing for more comprehensive kinetic characterization compared to traditional initial rate methods [7]. These approaches enable researchers to extract kinetic parameters from complete reaction time courses, providing enhanced accuracy in enzyme characterization studies [7].

    Biotechnological Applications in Biofuel and Polymer Production

    The biotechnological applications of glycerol trivalerate extend significantly into biofuel production processes and polymer synthesis platforms [9] [10]. In advanced biofuel production systems, glycerol trivalerate serves as both a substrate and intermediate compound in glycerol-free transesterification processes [9]. These supercritical fluid processes utilize dimethyl carbonate and diethyl carbonate as reactive solvents, producing fatty acid methyl esters or ethyl esters while generating glycerol carbonate as a value-added byproduct instead of conventional glycerol [9].

    The compound plays a crucial role in biotechnological production schemes designed to eliminate glycerol surplus problems associated with traditional biodiesel manufacturing [9] [11]. Research has demonstrated that supercritical transesterification processes operating at temperatures of 325-380°C and pressures up to 200 MPa can achieve fatty acid ester yields exceeding 90% while producing valuable chemical intermediates [9]. These processes offer advantages including reduced catalyst requirements and simplified product separation procedures [9].

    Production ParameterOptimal RangeProcess Benefits
    Temperature325-380°CComplete conversion
    Pressure150-200 MPaEnhanced reaction rates
    Molar Ratio (Oil:Reactant)1:39 to 1:42Maximum yield
    Reaction Time12-45 minutesRapid processing
    Ester Yield90-94%High efficiency

    Polymer synthesis applications utilize glycerol trivalerate as a building block for producing specialized polymeric materials [12] [13]. The compound's ester linkages provide reactive sites for polymerization reactions, enabling the formation of biodegradable polymer chains through transesterification mechanisms [13]. These biotechnological approaches support the development of sustainable materials from renewable feedstocks [13].

    Economic analysis of continuous glycerol trivalerate production processes has revealed significant advantages over traditional batch manufacturing methods [10] [14]. Reactive distillation processes demonstrate the highest profitability, generating annual profits of approximately 9.2 million dollars at production capacities of 5 kilotons per year [10] [14]. The continuous processes offer reduced capital costs, lower operating expenses, and improved equipment utilization compared to batch alternatives [10] [14].

    Industrial production studies have characterized the kinetic parameters for glycerol trivalerate synthesis through esterification reactions [10]. The activation energy and rate constants for forward and reverse reactions have been determined through simulation studies using chemical equilibrium relationships and Arrhenius equation applications [10]. These kinetic data enable optimization of industrial production processes and reactor design parameters [10].

    Role in Lipid Metabolism and Biocompatible Material Formulation

    Glycerol trivalerate plays a significant role in lipid metabolism research and serves as a platform for developing biocompatible materials [15] [16] [17]. The compound's structural similarity to naturally occurring triglycerides makes it valuable for studying lipid metabolic pathways and enzyme function in biological systems [16] [17]. Research has demonstrated that glycerol trivalerate and related medium-chain triglycerides influence hepatic lipid metabolism through modulation of intestinal microflora composition [15].

    Studies on lipid metabolism have revealed that glycerol trivalerate administration affects the relative abundance of lipase-producing bacteria and short-chain fatty acid-associated microorganisms in the intestinal tract [15]. These changes in microbial composition correlate with alterations in liver fat content and lipid metabolic enzyme activities [15]. The compound's metabolic effects include modulation of bile acid synthesis pathways and fatty acid oxidation processes [15].

    The biosynthesis pathways for triglycerides, including glycerol trivalerate, involve multiple enzymatic steps beginning with glycerol-3-phosphate acyltransferase activity [16]. The rate-limiting enzyme glycerol-3-phosphate acyltransferase catalyzes the formation of lysophosphatidic acid, which undergoes subsequent acylation reactions to form the final triglyceride structure [16]. Understanding these pathways provides insights into lipid storage and mobilization mechanisms [16].

    Metabolic ParameterEffect ObservedResearch Context
    Liver Fat Content15-25% reductionAnimal studies
    Bile Acid SynthesisDecreased expressionGene regulation studies
    Fatty Acid OxidationEnhanced activityEnzyme activity assays
    Microflora DiversityIncreased Shannon index16S rRNA sequencing

    Lipolysis research has characterized the stereospecific hydrolysis of glycerol trivalerate by adipose triglyceride lipase and hormone-sensitive lipase [8] [18]. Adipose triglyceride lipase demonstrates preferential hydrolysis at the sn-2 position, generating specific diacylglycerol isomers [8]. The enzyme's selectivity broadens to include sn-1 position hydrolysis when activated by comparative gene identification-58 coactivator protein [8].

    Biocompatible material formulation studies have utilized glycerol trivalerate as a component in pharmaceutical delivery systems and medical device coatings [19] [20]. The compound's biodegradable properties and compatibility with biological tissues make it suitable for developing controlled-release formulations and bioactive material platforms [19]. Research has demonstrated successful incorporation into membrane systems designed for antimicrobial applications [20] [21].

    The thermodynamic properties of glycerol trivalerate contribute to its utility in biocompatible material design [22]. Vaporization enthalpy measurements and molecular modeling studies have characterized the compound's phase behavior and intermolecular interactions [22]. These properties influence material stability and biocompatibility in physiological environments [22].

    Antimicrobial and Pharmacological Research Platforms

    Glycerol trivalerate serves as a foundation for antimicrobial research and pharmacological studies, particularly in the development of novel therapeutic platforms [20] [21] [23]. Research has demonstrated that glycerol-based compounds exhibit significant antimicrobial properties against various bacterial and fungal pathogens [20]. Studies utilizing glycerol formulations have shown bacteriostatic and fungistatic activities against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans [20].

    The antimicrobial mechanism of glycerol trivalerate and related compounds involves disruption of microbial cell membrane integrity and interference with metabolic processes [20] [23]. Independent laboratory studies have confirmed that glycerol-based formulations create bacteriostatic environments that significantly reduce microbial growth rates [20]. The compounds demonstrate particular effectiveness against vegetative bacterial cells while showing limited activity against spore-forming organisms [20].

    Pharmacological research platforms utilizing glycerol trivalerate focus on drug delivery applications and therapeutic agent development [24]. The compound's triglyceride structure enables its use as a prodrug platform, where therapeutic molecules can be esterified to the glycerol backbone for controlled release applications [24]. Studies have characterized the enzymatic hydrolysis of these prodrug formulations by pancreatic lipases, demonstrating predictable release kinetics [24].

    Antimicrobial ActivityOrganism TestedInhibition Level
    Staphylococcus aureusGram-positive>95% growth reduction
    Escherichia coliGram-negative70-80% growth reduction
    Candida albicansFungalComplete growth inhibition
    Pseudomonas aeruginosaGram-negative85-90% growth reduction

    Research on Clostridioides difficile infection has revealed that glycerol trivalerate administration significantly reduces pathogen viability in experimental models [25]. Studies demonstrate that the compound decreases Clostridioides difficile total viable counts by 95% compared to control treatments [25]. This antimicrobial effect correlates with restoration of valerate concentrations in the intestinal environment, suggesting multiple mechanisms of action [25].

    The pharmacological properties of glycerol trivalerate include its role as a substrate for producing bioactive metabolites [26] [24]. Metabolic studies have characterized the conversion of glycerol trivalerate to heptanoate and other medium-chain fatty acids through pancreatic lipase activity [26]. These metabolites demonstrate therapeutic potential in metabolic disorders and provide alternative energy sources for cellular metabolism [26].

    Membrane-based antimicrobial systems incorporating glycerol trivalerate have been developed for topical applications [21]. Research has evaluated chitosan-glycerol-chlorhexidine membrane formulations, demonstrating enhanced mechanical properties and sustained antimicrobial activity [21]. These systems show particular promise for treating oral and dental infections caused by Streptococcus mutans [21].

    Pancreatic Lipase-Catalyzed Sequential Hydrolysis

    Pancreatic lipase represents the primary enzyme responsible for the sequential hydrolysis of glycerol trivalerate in physiological systems. The enzyme exhibits a characteristic two-domain structure consisting of an N-terminal catalytic domain (amino acid residues 1-336) and a C-terminal domain (amino acid residues 337-449) [1]. The catalytic domain contains the essential α/β-hydrolase fold surrounding a catalytic triad comprised of serine 152, aspartic acid 176, and histidine 263 [1] [2]. This catalytic architecture enables the enzyme to perform sequential nucleophilic acyl substitution reactions that systematically cleave ester bonds in triglyceride substrates.

    The hydrolysis of glycerol trivalerate proceeds through a well-characterized sequential pathway. Pancreatic lipase demonstrates positional specificity, preferentially hydrolyzing ester bonds at the sn-1 and sn-3 positions of the glycerol backbone [3] [4]. Initial studies revealed that triglyceride hydrolysis follows a two-step mechanism: first, triglyceride conversion to 1,2-diacylglycerol, followed by subsequent hydrolysis to 2-monoacylglycerol [4]. Research utilizing trioleoylglycerol as a model substrate demonstrated that pancreatic lipase hydrolyzes diacylglycerol more rapidly than the parent triglyceride, with enhanced activity observed in the presence of deoxycholate [4].

    The sequential nature of glycerol trivalerate hydrolysis has been extensively documented. During the initial reaction phase, approximately 75% of released fatty acids originate from the first hydrolysis step (triglyceride to diacylglycerol), while the remaining 25% derives from the second step (diacylglycerol to monoacylglycerol) [5]. This distribution pattern reflects the kinetic preferences of pancreatic lipase and the accumulation of intermediate products during the reaction progression.

    Table 1: Physicochemical Properties of Glycerol Trivalerate

    PropertyValue
    Molecular FormulaC₁₈H₃₂O₆
    Molecular Weight344.44 g/mol
    CAS Number620-68-8
    Boiling Point386.9±9.0 °C (Predicted)
    Density (20°C)1.002 g/mL
    Refractive Index (n20/D)1.439
    Physical FormLiquid
    IUPAC Name1,2,3-Propanetriyl tripentanoate
    SynonymsTrivalerin, Tripentanoin, Glycerin tripentanoate

    Interfacial activation represents a critical aspect of pancreatic lipase function. The enzyme requires interaction with lipid-water interfaces for optimal catalytic activity [1]. In the presence of bile salts, pancreatic lipase undergoes conformational changes from an inactive to active form through movement of a mobile lid structure that exposes the catalytic triad [1]. Colipase, a cofactor secreted alongside pancreatic lipase, enhances this interfacial activation by binding to the C-terminal domain and anchoring the enzyme to micelle surfaces [1] [6]. Studies demonstrate that colipase can enhance triglyceride hydrolysis severalfold, even in the absence of bile salts, by relieving inhibition caused by adsorbed proteins at oil-water interfaces [6].

    Kinetic Models for Triglyceride Breakdown (Ping-Pong Bi-Bi Mechanisms)

    The Ping-Pong Bi-Bi mechanism represents the most widely accepted kinetic model for describing pancreatic lipase-catalyzed triglyceride hydrolysis [7] [3]. This mechanism, also termed a double-displacement reaction, involves the sequential binding of two substrates followed by the release of two products through formation of a covalent enzyme intermediate [7]. The mechanism proceeds through distinct phases: initial substrate binding and covalent intermediate formation, first product release, second substrate binding, and final product release with enzyme regeneration [8].

    In the context of glycerol trivalerate hydrolysis, the Ping-Pong Bi-Bi mechanism describes the interaction between the triglyceride substrate and water molecules at the enzyme active site. The first substrate (glycerol trivalerate) binds to the enzyme, forming a covalent acyl-enzyme intermediate through nucleophilic attack by the serine residue [9]. The first product (diacylglycerol) is then released, leaving the enzyme in a modified state. Subsequently, water (the second substrate) binds to the acyl-enzyme complex and attacks the covalent bond, releasing the fatty acid (second product) and regenerating the free enzyme [9].

    Table 2: Kinetic Studies of Triglyceride Hydrolysis - Ping Pong Bi-Bi Mechanism

    StudySubstrateLipase SourceMechanismKey Finding
    Hermansyah et al. (2010)TrioleinPorcine pancreatic lipasePing Pong Bi-Bi with positional specificityBetter fit with positional specificity model
    Mitchell et al. (2008)TrioleinVarious lipasesPing Pong Bi-BiSpecificity constant for each substrate
    Hermansyah et al. (2006)TrioleinPorcine pancreaticPing Pong Bi-Bi with competitive inhibitionCompetitive inhibition by fatty acids
    Pilarek & Szewczyk (2007)Triglyceride in propanolImmobilized lipasePing Pong Bi-Bi with MG isomerizationIrreversible enzyme deactivation
    Robertson & Passaro (2020)Triglycerides in creamPorcine pancreatic lipasePing Pong Bi-Bi mechanismFactors affecting enzyme-mediated reactions

    Mathematical modeling of the Ping-Pong Bi-Bi mechanism for triglyceride hydrolysis incorporates multiple kinetic parameters and positional specificity considerations [3]. Rigorous kinetic models considering the stepwise hydrolysis of triglycerides at oil-water interfaces have demonstrated superior fit to experimental data when positional specificity is incorporated [3]. These models account for the preference of pancreatic lipase to cleave ester bonds at specific positions on the glycerol backbone, with distinct kinetic constants for each hydrolysis step.

    The kinetic equations for Ping-Pong Bi-Bi mechanisms in triglyceride hydrolysis systems incorporate enzyme adsorption to interfaces, substrate binding, and product release steps [9]. The general rate equation can be expressed in terms of substrate concentrations, kinetic constants, and inhibition parameters. For triglyceride hydrolysis systems, the model accounts for the sequential nature of the reaction, with triglyceride conversion to diacylglycerol, followed by diacylglycerol conversion to monoacylglycerol, and finally monoacylglycerol conversion to glycerol [10].

    Research utilizing trioleoylglycerol as a model substrate has validated Ping-Pong Bi-Bi kinetics across different lipase sources [10]. Studies comparing pancreatic lipase from porcine sources, Chromobacterium viscosum, and Pseudomonas fluorescens demonstrated that while all enzymes follow Ping-Pong Bi-Bi kinetics, they exhibit different selectivity patterns [10]. The kinetic constants derived from these models provide quantitative measures of stereoselective behavior and enable comprehensive assessment of lipase performance across the entire hydrolysis process.

    Inhibition Dynamics and Water-Mediated Reaction Pathways

    The hydrolysis of glycerol trivalerate by pancreatic lipase is subject to multiple inhibition mechanisms that significantly influence reaction kinetics and product distribution. Product inhibition represents a primary regulatory mechanism, wherein fatty acids and monoglycerides generated during hydrolysis act as competitive inhibitors [11]. These products locate at the lipid-water interface and, as substrates for the enzyme, compete with triglyceride substrates for binding sites [11]. The extent of product inhibition increases with the accumulation of hydrolysis products unless fatty acid acceptors such as albumin are present to sequester the inhibitory compounds.

    Enzyme-fatty acid complex formation constitutes another significant inhibition pathway. As fatty acids accumulate during hydrolysis, they form stable complexes with pancreatic lipase, effectively sequestering enzyme molecules and reducing the available catalytic capacity [11]. This mechanism provides feedback regulation that prevents product generation from exceeding tissue utilization rates [11]. Albumin can prevent complex formation due to its higher affinity for fatty acids compared to the enzyme, thereby maintaining catalytic activity throughout the reaction progression.

    Table 3: Inhibition Dynamics in Triglyceride Hydrolysis Systems

    Inhibition TypeMechanismEffect on KineticsRelief Mechanism
    Product InhibitionCompetitive inhibition by fatty acids and monoglyceridesDecreased hydrolysis rate with product accumulationAlbumin as fatty acid acceptor
    Fatty Acid InhibitionEnzyme-fatty acid complex formationEnzyme sequestration, reduced available enzymeAlbumin prevents complex formation
    Protein AdsorptionProtein coating at oil-water interfaceImpeded enzyme access to substrate interfaceColipase enhancement, bile salt desorption
    Surfactant InhibitionPrevention of lipase/colipase adsorptionIC₅₀ values: 0.7-2.8% for various surfactantsOptimal surfactant concentrations
    Glycerol InhibitionViscosity-mediated conformational slowingSlowed conformational changes, reduced activityReduced glycerol concentrations
    Acyl-CoA InhibitionNon-competitive inhibition by long-chain acyl-CoAsChain length dependent inhibition (C12-C18)None reported

    Protein adsorption at oil-water interfaces presents another inhibition mechanism relevant to glycerol trivalerate hydrolysis systems. When proteins adsorb to emulsion droplet surfaces, they create a barrier that impedes pancreatic lipase access to substrate molecules [6]. This inhibition mechanism becomes particularly pronounced in complex biological systems where multiple proteins compete for interface binding sites. Colipase can partially relieve this inhibition by facilitating enzyme binding to protein-coated interfaces, even in the absence of bile salts [6].

    Water activity and concentration play fundamental roles in determining reaction pathways and kinetic parameters for glycerol trivalerate hydrolysis. Traditional understanding suggested that enzyme activity requires minimal hydration of approximately 0.2 g H₂O/g protein [12]. However, recent research demonstrates detectable lipase activity at much lower hydration levels, with activity observed at water concentrations as low as 0.03 g H₂O/g enzyme [12]. This corresponds to approximately 10% surface coverage by water molecules and represents a water-to-enzyme mole ratio of 100:1.

    Table 4: Water-Mediated Reaction Pathways and Parameters

    ParameterValue/RangeImpact on ReactionResearch Finding
    Water Activity Threshold> 0.2 g H₂O/g protein (traditional view)Below threshold: minimal enzyme activityActivity detected at much lower hydration levels
    Optimal Water Content0-0.1 g water/g dry enzyme (immobilized systems)Above range: enzyme flooding, reduced activityOptimal range for immobilized lipase systems
    Hydration Level for Activity> 0.03 g H₂O/g enzyme (minimum for activity)10% surface coverage minimum requiredLowest level with detectable activity
    Water as Co-substrateRequired for hydrolysis reaction progressionWater concentration affects equilibrium positionMichaelis-Menten kinetics with water as substrate
    Interface FormationCritical micelle concentration formationActivates lipase at oil-water interfaceMonolayer formation essential for activation
    pH DependencypH 5.0-9.2 (depending on lipase type)Affects protonation states and enzyme stabilityBroad pH range possible with indicator methods

    Water concentration effects on enzyme kinetics extend beyond simple hydration requirements. In immobilized lipase systems, optimal water content typically ranges from 0 to 0.1 g water per gram of dry enzyme. Concentrations above this range lead to enzyme flooding, where excess water accumulates around the enzyme particles, reducing accessibility of hydrophobic substrates and decreasing reaction rates. This phenomenon particularly affects acidolysis reactions involving glycerol trivalerate and other triglyceride substrates in organic solvent systems.

    The formation of critical micelle concentrations and lipid monolayers represents an essential pathway for pancreatic lipase activation. Water facilitates the creation of oil-water interfaces that are necessary for enzyme activation and substrate accessibility. At moisture contents below monolayer values, hydrolysis reactions do not occur, while exceeding monolayer formation leads to progressive increases in reaction rates. This relationship demonstrates the fundamental importance of water-mediated interface formation in triglyceride hydrolysis systems.

    pH-dependent reaction pathways significantly influence glycerol trivalerate hydrolysis kinetics and mechanism. Pancreatic lipase exhibits activity across a broad pH range (5.0-9.2), with optimal conditions varying depending on the specific enzyme source and reaction conditions. The pH affects protonation states of catalytic residues, substrate binding affinity, and enzyme stability. Modern pH indicator-based assay methods have enabled comprehensive characterization of lipase activity across wide pH ranges, revealing the adaptability of these enzymes to varying physiological and experimental conditions.

    XLogP3

    4.1

    UNII

    Z9J25OS07L

    Other CAS

    620-68-8

    Wikipedia

    Trivalerin

    Dates

    Last modified: 08-15-2023

    Explore Compound Types